2-(4,7-Difluoro-1H-indol-3-yl)acetic acid
Overview
Description
“2-(4,7-Difluoro-1H-indol-3-yl)acetic acid”, also known as DIFAA, is an organic compound that belongs to the family of indole derivatives. It is a derivative of indole, containing a carboxymethyl substituent .
Synthesis Analysis
Indole derivatives are synthesized from tryptophan through indole-3-pyruvic acid . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C10H7F2NO2. Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 211.16 g/mol. Indole is a colorless solid that is soluble in polar organic solvents .Mechanism of Action
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Biochemical Analysis
Biochemical Properties
2-(4,7-Difluoro-1H-indol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in numerous cellular processes such as glycogen metabolism and cell signaling . Additionally, this compound may interact with other proteins and receptors, contributing to its diverse biological activities.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and receptors, leading to inhibition or activation of their functions. For example, indole derivatives have been shown to inhibit GSK-3, which plays a role in various signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that indole derivatives can exhibit stability and sustained biological activity under specific conditions . The compound’s stability and degradation over time need to be thoroughly investigated to understand its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, which play a crucial role in their biotransformation . Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . Studying these interactions can help elucidate the compound’s mechanism of action and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Indole derivatives can be directed to specific cellular compartments through targeting signals and post-translational modifications . Understanding the subcellular distribution of this compound can provide insights into its biological effects and potential therapeutic applications.
Properties
IUPAC Name |
2-(4,7-difluoro-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZBQOJTNDXRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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